molecular formula C22H15Cl2N5 B2979365 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine CAS No. 338747-35-6

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B2979365
CAS No.: 338747-35-6
M. Wt: 420.3
InChI Key: DADUKGRPVZDQTG-ZIADKAODSA-N
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Description

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound with a unique structure that includes a diazenyl group, dichlorophenyl, methylphenyl, and pyridinyl substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the diazotization of 3,5-dichloroaniline followed by coupling with 4-methylphenylpyrimidine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are optimized for efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(2-pyridinyl)pyrimidine
  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine

Uniqueness

The unique combination of substituents in 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine provides distinct chemical and biological properties that differentiate it from similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-methylphenyl)-2-pyridin-3-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5/c1-14-4-6-15(7-5-14)21-20(29-28-19-10-17(23)9-18(24)11-19)13-26-22(27-21)16-3-2-8-25-12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADUKGRPVZDQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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